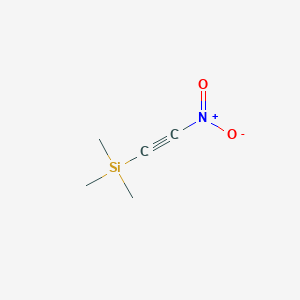

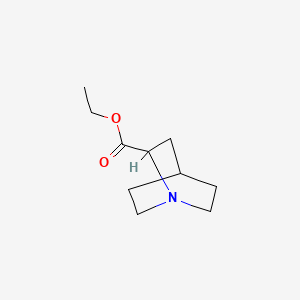

Methyl 4-methoxy-3-methylbenzoate

Vue d'ensemble

Description

Methyl 4-methoxy-3-methylbenzoate is a chemical compound that is structurally related to various benzoate esters. While the specific compound is not directly studied in the provided papers, related compounds such as 4-methoxybenzoate and its derivatives have been investigated for their interactions with enzymes, their inhibitory properties, and their structural and thermochemical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of a Schiff base compound from a 1,2,4-triazole derivative and a methoxybenzoate was achieved through condensation . These methods could potentially be adapted for the synthesis of Methyl 4-methoxy-3-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Computational calculations using methods such as Hartree Fock (HF) and Density Functional Theory (DFT) have also been employed to understand the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of methoxybenzoate derivatives has been explored in several studies. For instance, 4-methoxybenzoate derivatives have been shown to undergo O-demethylation and hydroxylation reactions catalyzed by enzymes from Pseudomonas putida . Additionally, 4-methoxy-α-methylbenzyl esters have been used as protecting groups for carboxylic acids and can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoates have been studied both experimentally and computationally. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined for methyl 2- and 4-methoxybenzoates . The electronic density and noncovalent interactions of these molecules have also been analyzed .

Applications De Recherche Scientifique

Photostabilization and Singlet Molecular Oxygen Quenching : Methyl 4-methoxy-3-methylbenzoate and related compounds have been explored for their roles in the generation and quenching of singlet molecular oxygen, which is crucial in photostabilization. These compounds, including methyl salicylate and methyl 2-methoxybenzoate, have shown effectiveness in preventing O2(1Δg)-mediated degradation in photoprotected materials (Soltermann et al., 1995).

Antimicrobial and Antitubercular Activities : Isolates and semi-synthetic derivatives of Methyl 4-methoxy-3-methylbenzoate have demonstrated significant antimicrobial and antitubercular activities. Compounds related to this chemical have been effective against various bacterial and fungal strains, showing potential as treatments for infections (Tatipamula & Vedula, 2019).

Methanol Production by Bacteria : The metabolism of Methyl 4-methoxy-3-methylbenzoate by certain bacterial strains, such as Pseudomonas putida, leads to the production of methanol. This aspect is significant in understanding microbial pathways and biotransformation of aromatic compounds (Donnelly & Dagley, 1980).

Antitumor and Antimicrobial Properties : New derivatives of Methyl 4-methoxy-3-methylbenzoate from certain fungi have shown moderate antitumor and antimicrobial activities. This indicates potential applications in cancer therapy and infection control (Xia et al., 2011).

Thermochemical Properties : The thermochemical properties of Methyl 4-methoxy-3-methylbenzoate and its derivatives have been studied, offering insights into their stability and reaction characteristics under different conditions. Such information is vital for chemical engineering and material science applications (Flores et al., 2019).

Use in Rare Earth Element Compounds : Methyl 4-methoxy-3-methylbenzoate has been utilized in creating rare earth element compounds, which are important in various industrial and technological applications due to their unique properties (Brzyska & Ożga, 2004).

Molecular Studies and Characterizations : Extensive molecular studies, including quantum chemical calculations and NMR analyses, have been conducted on compounds related to Methyl 4-methoxy-3-methylbenzoate. These studies are fundamental for understanding the molecular behavior and potential applications of these compounds in various fields (Kotan & Yuksek, 2021).

Propriétés

IUPAC Name |

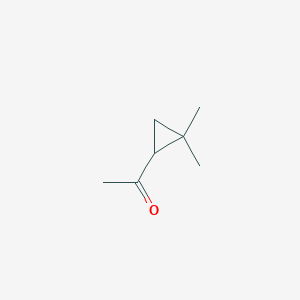

methyl 4-methoxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJGLTXKVDHVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501999 | |

| Record name | Methyl 4-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methoxy-3-methylbenzoate | |

CAS RN |

70347-04-5 | |

| Record name | Methyl 4-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.